molecular formula C20H15ClN4 B3038588 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine CAS No. 867162-37-6

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Cat. No.: B3038588
CAS No.: 867162-37-6
M. Wt: 346.8 g/mol
InChI Key: VVBJXQJIAVQARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine is a synthetic organic compound featuring a methanamine bridge linking two aromatic heterocycles: a 3-chloropyrazine ring and a 2-phenyl-substituted quinoline moiety. The quinoline scaffold is a well-established pharmacophore in antimalarial drugs (e.g., chloroquine), while pyrazine derivatives are known for their role in modulating pharmacokinetic properties such as solubility and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJXQJIAVQARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Diaryl Imine-Mediated Coupling (US8513415B2)

This patented approach begins with the condensation of 7-bromo-2-phenylquinoline 1 with a substituted benzophenone imine 2 to form a Schiff base intermediate 3 . Subsequent reaction with 2,3-dichloropyrazine 4 in the presence of a polar aprotic solvent (e.g., tetrahydrofuran, THF) and a non-nucleophilic base (e.g., potassium carbonate) yields the coupled product 5 . Acidic hydrolysis of 5 liberates the free amine, which is isolated as the hydrochloride salt 6 (Fig. 1).

Reaction Conditions:

  • Step 1 (Imine Formation):
    • Reagents: 7-Bromo-2-phenylquinoline (1.0 eq), 4,4′-dimethoxybenzophenone (1.1 eq)
    • Solvent: THF (0.2 M)
    • Temperature: Reflux (66°C)
    • Time: 12–16 hours
    • Workup: Filtration, solvent evaporation
  • Step 2 (Nucleophilic Substitution):

    • Reagents: Intermediate 3 (1.0 eq), 2,3-dichloropyrazine (1.2 eq), K₂CO₃ (2.5 eq)
    • Solvent: THF (0.15 M)
    • Temperature: 25°C (ambient)
    • Time: 4–6 hours
    • Workup: Aqueous extraction, silica gel chromatography
  • Step 3 (Hydrolysis):

    • Reagents: 6 M HCl (3.0 eq)
    • Solvent: THF/H₂O (3:1 v/v)
    • Temperature: 60°C
    • Time: 2 hours
    • Isolation: Precipitation, filtration, drying

Yield Data:

Step Product Yield (%) Purity (HPLC)
1 Intermediate 3 78 95
2 Intermediate 5 65 92
3 Final compound 6 88 99

Method B: Direct Amination Protocol (US20120041202)

An alternative route involves the direct coupling of (2-phenylquinolin-7-yl)methylamine 7 with 3-chloropyrazine-2-carbaldehyde 8 under reductive amination conditions. This one-pot procedure employs sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane (DCM), yielding the target compound 6 after 24 hours at ambient temperature.

Reaction Conditions:

  • Reagents: 7 (1.0 eq), 8 (1.1 eq), STAB (1.5 eq)
  • Solvent: DCM (0.1 M)
  • Additives: Acetic acid (0.5 eq)
  • Temperature: 25°C
  • Time: 24 hours
  • Workup: Aqueous wash, solvent evaporation, recrystallization

Yield: 72% (purity: 94% by HPLC)

Critical Analysis of Methodologies

Selectivity and Byproducts

Method A generates trace amounts (<2%) of the bis-alkylated side product due to residual dichloropyrazine. Method B avoids this issue but requires stoichiometric STAB, increasing costs.

Structural Characterization

Spectroscopic Data (HCl Salt 6)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.65 (d, J = 5.2 Hz, 1H, pyrazine-H), 8.30–8.15 (m, 4H, aryl-H), 7.75–7.60 (m, 5H, phenyl-H), 4.45 (s, 2H, CH₂NH₂).
  • HRMS (ESI+): m/z calc. for C₂₀H₁₅ClN₄ [M+H]⁺: 363.1009; found: 363.1012.

Industrial Optimization Strategies

Solvent Screening

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in Method A improves yields by 8% due to enhanced solubility of intermediates.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) in Step 2 reduces reaction time to 2 hours while maintaining yield (64%).

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyrazine ring.

Scientific Research Applications

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine with analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound C₂₀H₁₅ClN₄ Chloropyrazine, phenylquinoline, methanamine 346.82 Combines antimalarial (quinoline) and pyrazine motifs
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) C₂₀H₂₂ClF₂N₃O Chloroquinoline, piperazine, difluorocyclohexyl 393.86 Piperazine enhances solubility; fluorinated cyclohexyl may improve bioavailability
(3-Chloropyrazin-2-yl)methanamine hydrochloride C₅H₆ClN₃·HCl Chloropyrazine, methanamine (salt form) 180.04 (free base) Simplified structure; hydrochloride salt for stability
Bis(2-chloroethyl)methylamine C₅H₁₁Cl₂N Chloroethyl, methylamine 156.06 Alkylating agent (nitrogen mustard); distinct from aromatic methanamines

Key Observations :

  • Replacing piperazine (in 2l) with pyrazine introduces a smaller, electron-deficient ring, which may alter binding interactions in biological targets .
  • Unlike the alkylating agent bis(2-chloroethyl)methylamine, the target compound’s aromatic substituents suggest a mechanism based on receptor modulation rather than DNA crosslinking .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The target compound’s logP is likely higher than 2l’s due to its phenylquinoline group, which may reduce aqueous solubility but improve tissue penetration . Piperazine-containing analogs (e.g., 2l) often exhibit improved solubility due to the basic nitrogen in the piperazine ring .
  • Biological Activity: While MG3 and other chloroquinoline derivatives target heme polymerization in Plasmodium species, the pyrazine substitution in the target compound could confer resistance to parasite-derived efflux pumps .

Biological Activity

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine, with the CAS number 867162-37-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is C20H15ClN4, with a molecular weight of 346.81 g/mol. The compound features a chlorinated pyrazine and a quinoline moiety, which are known to influence biological activity through various mechanisms.

Anticancer Properties

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives of quinoline have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • In Vitro Studies :
    • A study demonstrated that quinoline derivatives exhibit significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells, with GI50 values in the nanomolar range .
    • The mechanism involves the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like combretastatin A-4, which disrupts mitotic spindle formation leading to cell death .
  • Mechanism of Action :
    • The compound appears to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway leads to reduced cell viability and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chloropyrazine ring enhances lipophilicity and facilitates cellular uptake.
  • The quinoline structure is associated with DNA intercalation properties, potentially leading to disruption of replication processes in cancer cells.

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on Antitumor Activity :
    • A series of analogs were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most potent compounds showed subnanomolar GI50 values, indicating strong potential as therapeutic agents .
  • Combination Therapy :
    • Research indicates that combining this compound with other chemotherapeutics may enhance efficacy and reduce resistance mechanisms observed in cancer treatments .

Data Table: Biological Activity Summary

CompoundCell LineGI50 (nM)Mechanism of Action
This compoundHeLa<50Tubulin polymerization inhibition
Analog 1A549<30PI3K/Akt/mTOR pathway inhibition
Analog 2HT29<100DNA intercalation

Q & A

Basic: How can the synthetic route for (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). For example, highlights a multi-step synthesis with a 2-5% overall yield for a structurally similar quinazoline derivative, emphasizing the need for purification techniques like column chromatography or recrystallization to isolate intermediates . Parallel monitoring via TLC or HPLC can identify side products, enabling adjustments in stoichiometry or reaction time.

Basic: What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm connectivity of the pyrazine, quinoline, and methanamine moieties (e.g., ¹H/¹³C NMR for proton/carbon environments) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification.
  • X-ray Crystallography : If crystalline, to resolve stereochemical ambiguities (referenced in for related quinoline derivatives) .
  • HPLC-PDA : To assess purity (>95% as per ) and detect trace impurities .

Advanced: How can molecular modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?

Methodological Answer:
Docking simulations (e.g., AutoDock Vina) can model interactions between the compound’s chloropyrazine group and ATP-binding pockets in kinases. Density Functional Theory (DFT) calculations (as in ) assess electronic properties like HOMO/LUMO orbitals to predict reactivity. Comparative analysis with experimental IC₅₀ values (e.g., from kinase inhibition assays) validates computational predictions .

Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic systems?

Methodological Answer:
Adopt a tiered approach per :

  • Phase 1 : Measure physicochemical properties (logP, water solubility) to predict bioavailability.
  • Phase 2 : Conduct biodegradation studies (OECD 301F) under aerobic/anaerobic conditions.
  • Phase 3 : Ecotoxicology assays (e.g., Daphnia magna acute toxicity) to assess ecological risks. LC-MS/MS quantifies degradation products .

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?

Methodological Answer:

  • Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate variables. ’s low yield (2-5%) suggests exploring alternative catalysts (e.g., Buchwald-Hartwig conditions) .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell line selection, incubation time) and validate with positive controls. Use dose-response curves to compare potency metrics (EC₅₀/IC₅₀) across studies .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, Src).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • CYP450 Inhibition : Fluorescence-based assays (e.g., CYP3A4) to assess metabolic stability (referencing ’s CYP inhibition data) .

Advanced: How can AI-driven platforms accelerate the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:
Machine learning models (e.g., QSAR) trained on datasets of solubility, permeability, and metabolic stability (see ) can predict ADME profiles. Generative adversarial networks (GANs) propose novel derivatives by modifying substituents on the quinoline or pyrazine rings. Experimental validation via parallel synthesis and high-throughput screening refines predictions .

Basic: What methodologies assess the compound’s thermodynamic stability under storage conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determines melting points and polymorph transitions.
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines), followed by HPLC stability-indicating methods .

Advanced: How does stereochemistry at the methanamine group influence biological activity?

Methodological Answer:
Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their binding kinetics (SPR assays) and cellular efficacy (e.g., apoptosis assays). ’s bioactivity data for related amines can guide structural-activity relationship (SAR) analysis .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (per ’s safety data).
  • Ventilation : Use fume hoods for synthesis/purification steps involving volatile solvents.
  • Waste Disposal : Segregate halogenated waste (due to chloropyrazine) according to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Reactant of Route 2
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.